5-Chloro-4-nitrothiophene-2-sulfonamide molecular structure and weight
5-Chloro-4-nitrothiophene-2-sulfonamide molecular structure and weight
An In-Depth Technical Guide to 5-Chloro-4-nitrothiophene-2-sulfonamide: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-4-nitrothiophene-2-sulfonamide, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its detailed molecular structure, physicochemical properties, and logical synthetic pathways. The document elucidates the reactivity of the molecule, stemming from its unique combination of a sulfonamide moiety with chloro and nitro functional groups on a thiophene scaffold. This guide serves as a foundational resource for scientists leveraging this molecule as a versatile building block in the synthesis of novel therapeutic agents.
Introduction: The Thiophene Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of clinically vital drugs, including antibacterials, diuretics, and hypoglycemic agents.[1][2][3] Its ability to mimic the p-aminobenzoic acid (PABA) structure allows for the competitive inhibition of dihydropteroate synthase in bacteria, a key mechanism for antibacterial action.[2] When incorporated into a heterocyclic ring system like thiophene, the resulting scaffold offers a synthetically versatile platform with a distinct electronic and steric profile for drug design.
5-Chloro-4-nitrothiophene-2-sulfonamide (CAS No: 61714-46-3) is a specialized member of this class. It is characterized by the presence of strong electron-withdrawing groups (nitro and chloro) on the thiophene ring, which significantly influences its chemical reactivity and potential as a synthetic intermediate. This guide will explore the fundamental molecular characteristics of this compound, providing the technical basis for its application in advanced organic synthesis and drug discovery programs.
Molecular Structure and Physicochemical Properties
A precise understanding of a molecule's structure and physical characteristics is paramount for its effective application in research.
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-nitrothiophene-2-sulfonamide is defined by a central five-membered thiophene ring. Key substitutions on this ring dictate its chemical behavior:
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Position 2: A sulfonamide group (-SO₂NH₂) is attached, which is a critical pharmacophore in many drug classes.
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Position 4: A nitro group (-NO₂) is present. As a potent electron-withdrawing group, it deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
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Position 5: A chloro group (-Cl) is attached. This halogen atom also acts as an electron-withdrawing group and can serve as a leaving group in certain substitution reactions.
The combination of these functional groups results in a molecule with high potential for further chemical modification.
Caption: 2D Molecular Structure of 5-Chloro-4-nitrothiophene-2-sulfonamide.
Physicochemical Data
The key quantitative properties of 5-Chloro-4-nitrothiophene-2-sulfonamide are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClN₂O₄S₂ | [4] |
| Molecular Weight | 242.66 g/mol | [4] |
| CAS Number | 61714-46-3 | [4] |
| Predicted Melting Point | 156.34 °C | [4] |
| Predicted Boiling Point | ~471.0 °C at 760 mmHg | [4] |
| Appearance | Powder (typical for related compounds) | [5] |
| Purity | ≥98% (Commercially available) | [4] |
Synthesis and Reactivity
Synthetic Pathway: From Sulfonyl Chloride to Sulfonamide
The most direct and widely adopted method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] Therefore, 5-Chloro-4-nitrothiophene-2-sulfonamide is logically and efficiently prepared from its corresponding sulfonyl chloride precursor, 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (CAS: 58457-24-2).[1][6]
The synthesis is a nucleophilic substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group and displacing the chloride ion.
Caption: Synthetic workflow for 5-Chloro-4-nitrothiophene-2-sulfonamide.
Experimental Protocol (Illustrative)
The following protocol is an illustrative, self-validating system based on established chemical principles for sulfonamide synthesis.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).
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Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with ammonia.
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Ammonolysis: Add an excess of aqueous ammonia solution (e.g., 2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl chloride.
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Workup and Isolation:
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Once the reaction is complete, pour the mixture into cold water to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold water to remove any residual ammonium salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 5-Chloro-4-nitrothiophene-2-sulfonamide as a solid.
Applications in Research and Drug Discovery
While specific applications for 5-Chloro-4-nitrothiophene-2-sulfonamide itself are not extensively documented in readily available literature, its structure makes it a highly valuable intermediate.
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Scaffold for Library Synthesis: The presence of the sulfonamide nitrogen allows for further alkylation or arylation, while the chloro and nitro groups on the thiophene ring open possibilities for nucleophilic aromatic substitution or reduction reactions. This makes the molecule an excellent starting point for generating a library of diverse compounds for high-throughput screening.
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Precursor for Bioactive Molecules: Thiophene-based sulfonamides are investigated for a range of biological activities. The functional groups on this specific molecule can be strategically modified to optimize binding affinity to various biological targets, such as enzymes or receptors.[1][2]
Safety and Handling
Based on available safety data, 5-Chloro-4-nitrothiophene-2-sulfonamide should be handled with appropriate care in a laboratory setting.[4]
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Use only in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Store in a tightly sealed container in a cool, dry place.
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Conclusion
5-Chloro-4-nitrothiophene-2-sulfonamide is a well-defined chemical entity with a molecular weight of 242.66 g/mol . Its structure, featuring a sulfonamide group and two strong electron-withdrawing substituents on a thiophene ring, makes it a reactive and versatile intermediate for organic synthesis. Its logical preparation from the corresponding sulfonyl chloride is a straightforward process rooted in fundamental reaction mechanisms. For researchers in drug discovery, this compound represents a valuable building block for the development of novel sulfonamide-based therapeutic candidates. Proper adherence to safety protocols is essential when handling this compound.
References
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5-Chloro-4-nitrothiophene-2-carboxylic acid | C5H2ClNO4S | CID 13205563 - PubChem. (URL: [Link])
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5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE | CAS 58457-24-2 - Matrix Fine Chemicals. (URL: [Link])
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5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem. (URL: [Link])
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5-chloro-4-nitrothiophene-2-sulfonyl chloride - HENAN SUNLAKE ENTERPRISE CORPORATION. (URL: [Link])
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MSDS of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride - Capot Chemical. (URL: [Link])
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (URL: [Link])
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Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents | International Journal of Sciences: Basic and Applied Research (IJSBAR). (URL: [Link])
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